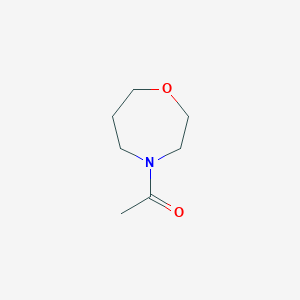
Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)propanoate is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biodegradation and Environmental Fate
Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)propanoate's relevance in biodegradation and environmental fate has been explored. Microorganisms in soil and groundwater can aerobically degrade similar compounds, like ethyl tert-butyl ether (ETBE), using them as carbon and energy sources or via cometabolism. This process involves hydroxylation by a monooxygenase enzyme, leading to various intermediates. The presence of genes like ethB, encoding a cytochrome P450 monooxygenase, and alkB-encoding alkane hydroxylases, facilitate the transformation of such compounds. However, the activity and specificity towards specific compounds like ETBE are not fully characterized, and the potential for anaerobic biodegradation is not well established (Thornton et al., 2020).
Synthesis and Pharmaceutical Impurities
The compound has been linked to the synthesis of pharmaceuticals like omeprazole and impurities in proton pump inhibitors. Novel methods for the synthesis of such drugs are crucial for the pharmaceutical industry. The process involves the formation of intermediates like sulfone N-oxide and coupling with Grignard reagents. These novel synthetic processes are short and simple, leading to the expected yield and allowing the synthesized impurities to be used as standard impurities for further studies (Saini et al., 2019).
Biological Activity and Toxicity
The compound's structural similarities to other chemicals used in gasoline, like ethyl tertiary-butyl ether (ETBE), suggest a potential for human exposure and related toxicological effects. Inhalation is a likely mode of exposure, and the biotransformation process results in metabolites like tertiary-butyl alcohol (TBA) and acetaldehyde. Understanding the biological activity and toxicity, especially related to the kidney and liver, is crucial for assessing the potential health impact of exposure to such compounds (Mcgregor, 2007).
Properties
IUPAC Name |
ethyl 2-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-4-21-15(19)10(2)22-14-12(20-3)9-17-13(18-14)11-7-5-6-8-16-11/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIKNMFADQPIFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=NC=C1OC)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
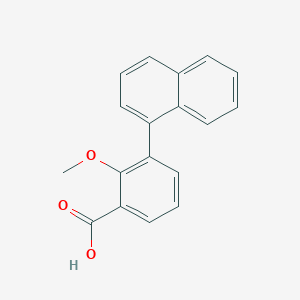
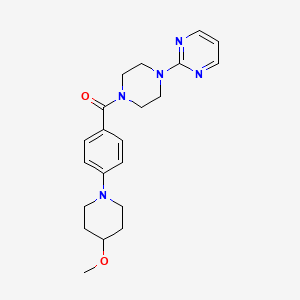
![3-(Triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2374993.png)
![butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2374995.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
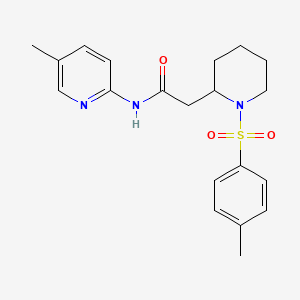
![2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B2374999.png)

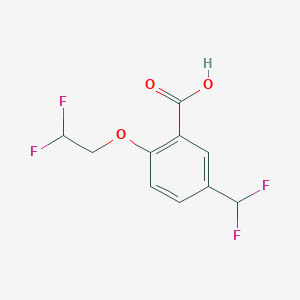
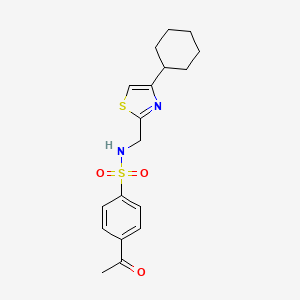
![4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2375007.png)
![N-(1-cyanocyclohexyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2375008.png)
![1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2375009.png)
